5-Bromo-2-(piperidin-2-yl)pyridine
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Overview
Description
5-Bromo-2-(piperidin-2-yl)pyridine is a heterocyclic organic compound with the molecular formula C10H13BrN2 It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a piperidin-2-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(piperidin-2-yl)pyridine typically involves the bromination of 2-(piperidin-2-yl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The piperidin-2-yl group can be oxidized to form corresponding N-oxides or reduced to form secondary amines.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts like Pd(PPh3)4 with bases such as cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Coupling: Formation of biaryl or aryl-alkyne products.
Scientific Research Applications
5-Bromo-2-(piperidin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(piperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The bromine atom and piperidin-2-yl group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-2-yl)pyridine: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
5-Bromo-2-(piperidin-1-yl)pyridine: Similar structure but with a different substitution pattern on the piperidine ring.
5-Bromo-2-(piperidin-4-yl)pyridine: Substitution at the 4-position of the piperidine ring, leading to different steric and electronic properties.
Uniqueness
5-Bromo-2-(piperidin-2-yl)pyridine is unique due to the specific positioning of the bromine atom and the piperidin-2-yl group, which imparts distinct reactivity and interaction profiles. This makes it a valuable compound in the synthesis of pharmaceuticals and other complex organic molecules.
Properties
IUPAC Name |
5-bromo-2-piperidin-2-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDVRGKGCPYUMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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